molecular formula C14H21NO B5773130 1-[2-(2-methylphenoxy)ethyl]piperidine

1-[2-(2-methylphenoxy)ethyl]piperidine

Cat. No.: B5773130
M. Wt: 219.32 g/mol
InChI Key: WUBSUNKAWIUZBE-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenoxy)ethyl]piperidine, commonly known as MPEP, is a chemical compound that has gained significant attention in the field of neuroscience research. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

MPEP is a selective antagonist of 1-[2-(2-methylphenoxy)ethyl]piperidine, a type of glutamate receptor that is widely expressed in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. This compound plays a crucial role in regulating glutamate signaling and has been implicated in the pathophysiology of various neurological disorders. By blocking this compound, MPEP reduces glutamate signaling and modulates various downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MPEP has been shown to modulate various biochemical and physiological processes in the brain. In animal models, MPEP has been shown to reduce the release of glutamate and dopamine, two neurotransmitters that play a crucial role in reward processing and addiction. MPEP also modulates the activity of various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in various physiological processes, including learning and memory.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its high selectivity and potency for 1-[2-(2-methylphenoxy)ethyl]piperidine, making it an ideal tool for studying the role of this compound in various neurological disorders. However, MPEP has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. In addition, MPEP has a relatively short half-life, which can limit its efficacy in long-term studies.

Future Directions

MPEP has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its potential therapeutic applications in various neurological disorders. Future research should focus on elucidating the precise mechanisms by which MPEP modulates glutamate signaling and downstream signaling pathways. In addition, future studies should explore the potential of MPEP in combination with other pharmacological agents for the treatment of neurological disorders. Finally, future research should focus on developing novel analogs of MPEP with improved pharmacokinetic properties and efficacy.
Conclusion:
MPEP is a selective antagonist of 1-[2-(2-methylphenoxy)ethyl]piperidine and has gained significant attention in the field of neuroscience research for its potential therapeutic applications in various neurological disorders. MPEP has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in humans. Future research should focus on elucidating the precise mechanisms by which MPEP modulates glutamate signaling and downstream signaling pathways, exploring its potential in combination with other pharmacological agents, and developing novel analogs with improved pharmacokinetic properties and efficacy.

Synthesis Methods

MPEP can be synthesized using various methods, including the reaction of 2-(2-methylphenoxy)ethylamine with piperidine-4-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-(2-methylphenoxy)ethylamine with 4-fluorobenzaldehyde followed by reduction with sodium borohydride. The purity of MPEP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. In preclinical studies, MPEP has shown promising results in reducing anxiety-like behavior and improving cognitive function in animal models of Alzheimer's disease. In addition, MPEP has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for addiction.

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-7-3-4-8-14(13)16-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBSUNKAWIUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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